Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE is a complex organic compound characterized by its multiple trichloro and ethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE typically involves multiple steps, including the introduction of trichloro and ethoxycarbonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of simpler derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trichloro and ethoxycarbonyl groups play a crucial role in its binding affinity and activity. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-TRICHLORO-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE: Shares similar trichloro groups but differs in its overall structure and functional groups.
2,2,2-TRICHLOROETHYL CHLOROFORMATE: Another trichloro compound used in organic synthesis, known for its reactivity and versatility.
Uniqueness
ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE is unique due to its combination of trichloro and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H15Cl6N3O5 |
---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-[hydroxy-[2,2,2-trichloro-1-(ethoxycarbonylamino)ethyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C10H15Cl6N3O5/c1-3-23-7(20)17-5(9(11,12)13)19(22)6(10(14,15)16)18-8(21)24-4-2/h5-6,22H,3-4H2,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
XGBQYRHWLIGOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)N(C(C(Cl)(Cl)Cl)NC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.